二茂铁,1'-双(甲氧羰基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

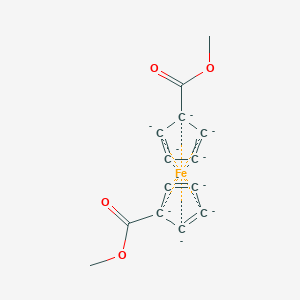

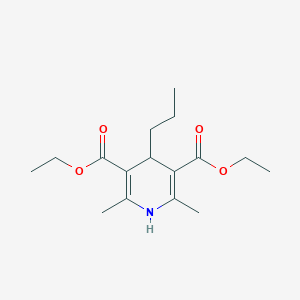

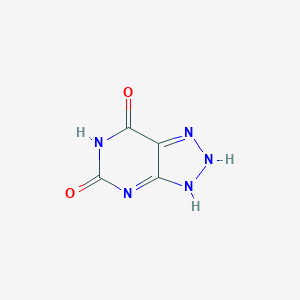

Ferrocene,1'-bis(methoxycarbonyl)- is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. Ferrocene,1'-bis(methoxycarbonyl)- is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

科学研究应用

Ferrocene,1'-bis(methoxycarbonyl)- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it can be used as a model compound to study the behavior of esters and their interactions with biological molecules. In medicine, iron, dimethyl ester derivatives may have potential therapeutic applications, although further research is needed to explore their efficacy and safety. In industry, it is used in the production of polymers and other materials .

作用机制

- Ferrocene is a metallocene containing iron sandwiched between two cyclopentadienyl rings. It exhibits outstanding stability and redox properties due to its aromaticity, resulting from extended π-delocalization of electrons within the molecule .

- Ferrocene-based compounds can function as potential redox mediators, promoting electron transfer rates. This enhancement of reaction kinetics and electrochemical responses occurs at lower operating potentials .

Target of Action

Mode of Action

生化分析

Biochemical Properties

Ferrocene,1’-bis(methoxycarbonyl)- interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The impact of the number and position of ester groups present in Ferrocene,1’-bis(methoxycarbonyl)- on the electrochemical potential E1/2 is correlated with the sum of Hammett constants . The Ferrocene,1’-bis(methoxycarbonyl)- redox couples are chemically stable under the conditions of electrolysis .

Molecular Mechanism

The molecular mechanism of action of Ferrocene,1’-bis(methoxycarbonyl)- involves its role as a redox mediator . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of iron, dimethyl ester can be achieved through various methods. One common method involves the reaction of iron salts with dimethyl carbonate in the presence of a catalyst. For example, iron(III) sulfate can be used as a catalyst to mediate the synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid . The reaction conditions typically involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to achieve the desired yield.

Industrial Production Methods: In industrial settings, the production of iron, dimethyl ester often involves large-scale reactions using efficient catalysts and optimized reaction conditions. The use of environmentally friendly and sustainable methods, such as green chemistry approaches, is becoming increasingly important in industrial production. For instance, the use of dimethyl carbonate as a green solvent and reagent in the synthesis of esters is a notable example .

化学反应分析

Types of Reactions: Ferrocene,1'-bis(methoxycarbonyl)- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Hydrolysis of esters involves the breaking of the ester bond in the presence of water, resulting in the formation of a carboxylic acid and an alcohol . Oxidation reactions can lead to the formation of different oxidation states of iron, while substitution reactions involve the replacement of one group with another.

Common Reagents and Conditions: Common reagents used in the reactions of iron, dimethyl ester include acids, bases, and oxidizing agents. For example, acidic hydrolysis of esters involves the use of strong acids as catalysts, while basic hydrolysis (saponification) involves the use of bases such as sodium hydroxide . Oxidizing agents like hydrogen peroxide can be used in oxidation reactions.

Major Products Formed: The major products formed from the reactions of iron, dimethyl ester depend on the specific reaction conditions and reagents used. For instance, hydrolysis of the ester can yield a carboxylic acid and an alcohol, while oxidation reactions can produce various iron oxides.

相似化合物的比较

Ferrocene,1'-bis(methoxycarbonyl)- can be compared with other similar compounds, such as other iron esters and carboxylic acid esters. Similar compounds include ethyl acetate, methyl butyrate, and other esters with different alkyl or aryl groups . The uniqueness of iron, dimethyl ester lies in its specific chemical structure and the presence of the iron center, which imparts distinct properties and reactivity compared to other esters.

Conclusion

Ferrocene,1'-bis(methoxycarbonyl)- is a versatile compound with significant applications in various fields Its unique properties and reactivity make it a valuable reagent in chemical synthesis, biological studies, and industrial processes

属性

IUPAC Name |

iron;methyl cyclopenta-2,4-diene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H3O2.Fe/c2*1-9-7(8)6-4-2-3-5-6;/h2*1H3;/q2*-5; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOOAQYYFPOGNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)[C-]1[C-]=[C-][C-]=[C-]1.COC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6FeO4-10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273-95-6 |

Source

|

| Record name | 1, dimethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)